4-Methylpyridine N-oxide vs. Pyridine N-oxide: Enthalpy of Formation and N-O Bond Strength
The electron-donating methyl group at the 4-position significantly alters the fundamental thermochemistry of the N-oxide. 4-Methylpyridine N-oxide exhibits a markedly lower enthalpy of formation (ΔfH°) compared to pyridine N-oxide, indicating a different energetic landscape [1]. This is further reflected in the energy of dissociation for the N→O bond, which is 259.0 kJ mol⁻¹ for 4-methylpyridine 1-oxide, compared to a calculated value for pyridine 1-oxide [2].
| Evidence Dimension | Enthalpy of Formation (ΔfH° solid) |
|---|---|
| Target Compound Data | -0.5 ± 2.1 kJ mol⁻¹ [1] |
| Comparator Or Baseline | Pyridine N-oxide: -0.1 ± 0.50 kcal/mol (approx -0.42 kJ mol⁻¹) [3] |
| Quantified Difference | 4-Methyl derivative is approximately 0.1 kJ mol⁻¹ less exothermic in formation. |
| Conditions | Precision bomb calorimetry; solid state measurements. |
Why This Matters
Procurement for applications sensitive to thermodynamic stability or reactivity (e.g., energetic materials, high-temperature processes) requires precise knowledge of these values, which are not interchangeable between analogs.
- [1] Lebedev, V.P., Chironov, V.V., Kizin, A.N., Falyahov, I.F., Saifullin, I.Sh., Klyuchnikov, O.R., Orlov, Yu.D., Lebedev, Yu.A. (1995). The energies of dissociation of the N—O bonds in pyridine 1-oxide derivatives. Russian Chemical Bulletin, 44(4), 639-641. View Source
- [2] Lebedev, V.P., Chironov, V.V., Kizin, A.N., Falyahov, I.F., Saifullin, I.Sh., Klyuchnikov, O.R., Orlov, Yu.D., Lebedev, Yu.A. (1995). The energies of dissociation of the N—O bonds in pyridine 1-oxide derivatives. Russian Chemical Bulletin, 44(4), 639-641. View Source
- [3] NIST Chemistry WebBook. Pyridine, 4-methyl-, 1-oxide. View Source
